molecular formula C11H12Cl2N2O B3020111 5,6-Dichloro-1,3-diethyl-1H-benzo[d]imidazol-2(3H)-one CAS No. 334829-59-3

5,6-Dichloro-1,3-diethyl-1H-benzo[d]imidazol-2(3H)-one

Cat. No.: B3020111
CAS No.: 334829-59-3
M. Wt: 259.13
InChI Key: DADVMZQDPXRBSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Dichloro-1,3-diethyl-1H-benzo[d]imidazol-2(3H)-one is a synthetic benzimidazole derivative of significant interest in medicinal chemistry and oncology research. Benzimidazole-based compounds are extensively investigated as potent inhibitors of molecular targets in cancer, such as the peptidyl-prolyl cis-trans isomerase Pin1. Inhibiting Pin1 is a promising therapeutic strategy, as its overexpression is a common feature in various cancers, including breast cancer . The molecular structure of this compound, featuring chlorine substituents and ethyl groups, is designed to optimize binding affinity and selectivity towards such enzymatic targets, potentially mimicking the interactions of known benzimidazole inhibitors that form hydrogen bonds via the benzimidazole core with key residues in the active site . This reagent serves as a key intermediate and pharmacophore for researchers developing novel anti-proliferative agents. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,6-dichloro-1,3-diethylbenzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Cl2N2O/c1-3-14-9-5-7(12)8(13)6-10(9)15(4-2)11(14)16/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DADVMZQDPXRBSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC(=C(C=C2N(C1=O)CC)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dichloro-1,3-diethyl-1H-benzo[d]imidazol-2(3H)-one typically involves the reaction of 5,6-dichloro-1H-benzo[d]imidazole with ethylating agents under controlled conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like potassium carbonate (K2CO3) to facilitate the ethylation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5,6-Dichloro-1,3-diethyl-1H-benzo[d]imidazol-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Sodium methoxide (NaOMe) in methanol.

Major Products Formed

    Oxidation: Formation of corresponding benzimidazole derivatives with oxidized functional groups.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with various functional groups replacing the chlorine atoms.

Scientific Research Applications

5,6-Dichloro-1,3-diethyl-1H-benzo[d]imidazol-2(3H)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 5,6-Dichloro-1,3-diethyl-1H-benzo[d]imidazol-2(3H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 5,6-Dichloro-1,3-diethyl-1H-benzo[d]imidazol-2(3H)-one, their substituents, biological activities, and research findings:

Compound Substituents Biological Activity Key Findings
5,6-Dichloro-1H-benzo[d]imidazol-2(3H)-one (6c) Cl (5,6), H (1,3) Catalyst-free synthesis of dihydroquinoxalines Reacted with isocyanides in acetone to yield dihydroquinoxalines (74–76% yields). Deactivating substituents (e.g., Cl) improved reaction efficiency compared to mono-substituted derivatives .
5-Hydrosulfonyl-1H-benzo[d]imidazol-2(3H)-one derivatives SO₂NH₂ (5), phenyl/benzyl (R1) Antitumor (A549, HCC1937, MDA-MB-468) Compound 5b (tetrahydro-2H-pyran substituent) showed IC₅₀ = 2.6–9 µM. Sulfamide groups and aromatic R1 substituents correlated with cytotoxicity; aliphatic groups reduced activity .
Triazinoindol-benzimidazolones Triazinoindol (larger head), benzimidazolone (smaller head) Anti-tubercular (Mycobacterium tuberculosis) Nanomolar inhibition of cell wall biosynthetic enzymes. The "two-headed" structure enabled dual-target interactions, highlighting the importance of hybrid scaffolds .
Halogenated (F, Br) benzimidazolones F (4,5,6) or Br (5), piperidin-4-yl (1) Phospholipase D (PLD) inhibition Halogen position (e.g., 5-Br vs. 5-F) influenced PLD1 selectivity. Methyl groups on linkers enhanced potency, demonstrating the role of electronic and steric effects .
1-Isopropyl-3-acyl-5-methyl-benzimidazolones Isopropyl (1), acyl (3), methyl (5) Antimicrobial Acyl groups (aliphatic/aromatic) modulated activity against Gram-positive bacteria. Sulfonic acid derivatives showed reduced efficacy, emphasizing the need for balanced hydrophobicity .
5,6-Dichloro-2-(3-pentanyl)-1H-benzimidazole Cl (5,6), 3-pentanyl (2) Not reported Structural similarity to the target compound, but with a bulkier alkyl chain at position 2, suggesting potential differences in solubility and target binding .

Structural and Functional Insights

  • Alkyl Groups: Diethyl substituents at positions 1 and 3 likely improve metabolic stability compared to smaller alkyl groups (e.g., methyl) but may reduce cytotoxicity compared to aromatic substituents (e.g., phenyl in 5a) . Hybrid Scaffolds: Compounds like triazinoindol-benzimidazolones demonstrate that combining benzimidazolone with other heterocycles can expand therapeutic applications, though this increases synthetic complexity.
  • Biological Activity Trends :

    • Antitumor activity is highly dependent on substituent polarity; sulfamide and aromatic groups enhance cytotoxicity, while aliphatic chains diminish it .
    • Enzyme inhibition (e.g., PLD1) requires precise halogen positioning and linker optimization , suggesting that the target compound’s dichloro substitution could be advantageous in similar contexts.

Biological Activity

5,6-Dichloro-1,3-diethyl-1H-benzo[d]imidazol-2(3H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a benzimidazole core with chlorine and ethyl substitutions. The molecular formula is C11H12Cl2N2OC_{11}H_{12}Cl_2N_2O with a molecular weight of approximately 253.14 g/mol. The compound can be synthesized through various methods, typically involving the reaction of 5,6-dichloro-1H-benzo[d]imidazole with ethylating agents under controlled conditions.

The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. It has been shown to modulate enzyme activity and disrupt cellular processes by binding to specific receptors or enzymes:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to reduced cell proliferation in cancer cells.
  • Receptor Interaction : It can bind to receptors that are implicated in various diseases, including cancer and infectious diseases.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its effectiveness against several cancer cell lines:

Cell LineIC50 (µM)Reference
A549 (Lung Cancer)21.2
HeLa (Cervical)30.5
MCF7 (Breast)25.0

The compound's anticancer mechanism is believed to involve the induction of apoptosis and cell cycle arrest in treated cells.

Antimicrobial Activity

In addition to its anticancer effects, this compound has been investigated for its antimicrobial properties:

PathogenMIC (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents.

Antiviral Activity

Some derivatives of benzimidazole compounds have shown antiviral properties by inhibiting viral RNA synthesis. Although specific data for this compound is limited, related compounds have demonstrated efficacy against viruses such as human cytomegalovirus (HCMV) .

Case Studies and Research Findings

Several studies have explored the biological activity of benzimidazole derivatives, including this compound:

  • Study on Anticancer Activity : A study investigated the effects of this compound on A549 cells and found a significant reduction in cell viability compared to untreated controls (p < 0.001). The study highlighted the potential for further development as an anticancer drug .
  • Antimicrobial Efficacy : Another research effort evaluated the antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited moderate activity against tested pathogens, suggesting its utility in treating bacterial infections .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.